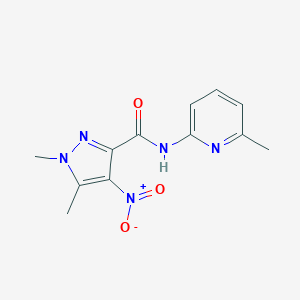
1,5-DIMETHYL-N-(6-METHYL-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-DIMETHYL-N-(6-METHYL-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-N-(6-METHYL-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a coupling reaction using a suitable pyridine derivative and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-DIMETHYL-N-(6-METHYL-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents such as bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1,5-DIMETHYL-N-(6-METHYL-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-N-(6-METHYL-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole and pyridine moieties can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to modulation of enzymatic activity, gene expression, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,5-dimethyl-N-(6-methylpyridin-2-yl)-4,5-dihydro-1H-pyrazolo[4,3-c][1,5]naphthyridine-3-carboxamide
- 1,5-DIMETHYL-N-(6-METHYL-2-PYRIDYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of both a nitro group and a pyridine moiety in the same molecule allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H13N5O3 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
1,5-dimethyl-N-(6-methylpyridin-2-yl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13N5O3/c1-7-5-4-6-9(13-7)14-12(18)10-11(17(19)20)8(2)16(3)15-10/h4-6H,1-3H3,(H,13,14,18) |
InChI Key |
RNVBFHXZUNIFID-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















